Cas no 110883-46-0 (1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)-)
![1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)- structure](https://it.kuujia.com/scimg/cas/110883-46-0x500.png)
110883-46-0 structure
Nome del prodotto:1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)-
1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)-
- Giracodazole
- (1S,2S)-1-(2-Amino-1H-imidazole-4-yl)-2-chloro-3-amino-1-propanol
- (1S,2S)-1-(2-Amino-5-imidazolyl)-2-chloro-3-amino-1-propanol
- (1S,2S)-3-Amino-1-(2-amino-1H-imidazol-4-yl)-2-chloro-1-propanol
- Girolline
- (αS)-2-Amino-α-[(S)-2-amino-1-chloroethyl]-1H-imidazole-4-methanol
- Giracodazolum
- UNII-RU19QYB9WZ
- AKOS006281693
- Giracodazol
- Q27460747
- (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol
- RU19QYB9WZ
- (.ALPHA.S)-2-AMINO-.ALPHA.-((1S)-2-AMINO-1-CHLOROETHYL)IMIDAZOLE-4-METHANOL
- Giracodazol [INN-Spanish]
- Giracodazole [INN]
- (alphaS)-2-Amino-alpha-((1S)-2-amino-1-chloroethyl)imidazole-4-methanol
- CHEMBL1171272
- Girolline; RP 49532
- NS00126930
- Giracodazolum [INN-Latin]
- CHEBI:65966
- SCHEMBL1228801
- DTXSID80891413
- 110883-46-0
- 117678-08-7
- (alpha-S)-2-Amino-alpha-((1S)-2-amino-1-chloroethyl)imidazole-4-methanol
- (+)-Girolline
-
- Inchi: InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)
- Chiave InChI: YILCGOCHVFQMTC-UHFFFAOYSA-N
- Sorrisi: NCC(C(C1=CN=C(N)N1)O)Cl
Proprietà calcolate
- Massa esatta: 190.06200
- Massa monoisotopica: 190.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.4
- Superficie polare topologica: 101A^2
Proprietà sperimentali
- Densità: 1.509
- Punto di ebollizione: 510.7°Cat760mmHg
- Punto di infiammabilità: 262.7°C
- Indice di rifrazione: 1.668
- PSA: 100.95000
- LogP: 0.87290
1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)- Letteratura correlata
-
Zhong Jin Nat. Prod. Rep. 2006 23 464
-
Steven M. Weinreb Nat. Prod. Rep. 2007 24 931
-
Ali Al-Mourabit,Manuel A. Zancanella,Supriya Tilvi,Daniel Romo Nat. Prod. Rep. 2011 28 1229
-
Robert Britton,Baldip Kang Nat. Prod. Rep. 2013 30 227
-
Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742
110883-46-0 (1H-Imidazole-5-methanol,2-amino-a-[(1S)-2-amino-1-chloroethyl]-, (aS)-) Prodotti correlati
- 885963-28-0(2,6-Dimethoxypyridin-3-ol)
- 89894-48-4((2,6-Dichloro-3-hydroxyphenyl)-acetic Acid)
- 1804930-91-3(Methyl 4-cyano-3-difluoromethoxy-2-formylbenzoate)
- 2229585-22-0(3-(3-ethyloxetan-3-yl)oxyazetidine)
- 2227885-15-4((2R)-4-2-(propan-2-yl)phenylbutan-2-ol)
- 2248382-20-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate)
- 1373866-59-1(Ethanone, 1-[3-(difluoromethyl)phenyl]-)
- 442910-30-7(2-(bromomethyl)-6-ethyl-pyridine)
- 146074-43-3((R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid methyl ester hydrochloride)
- 104544-05-0(Cyclopropanecarboxylicacid, 1-amino-, propyl ester)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
